molecular formula C17H20FN3O4 B11141023 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B11141023
M. Wt: 349.4 g/mol
InChI Key: JIHZHNLZPHXRKR-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with fluoro and methoxy groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of a hydrazine derivative with a diketone or ketoester to form the pyridazinone ring.

    Substitution Reactions: Introduction of the fluoro and methoxy groups onto the aromatic ring through electrophilic aromatic substitution reactions.

    Acylation: The final step involves the acylation of the pyridazinone core with 3-methoxypropylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20FN3O4

Molecular Weight

349.4 g/mol

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C17H20FN3O4/c1-24-9-3-8-19-16(22)11-21-17(23)7-6-14(20-21)13-5-4-12(18)10-15(13)25-2/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,22)

InChI Key

JIHZHNLZPHXRKR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC

Origin of Product

United States

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